Conformational Equilibrium: cis-(1R,2S) ea Preference vs. trans-(1R,2R) OH⋯F Hydrogen-Bond Stabilization
The (1R,2S)-cis isomer adopts a chair conformation with a dominant ea conformer (equatorial OH, axial F) population of ~73% in CD₂Cl₂ at 193 K, corresponding to ΔG°(ea−ae) = −0.38 kcal·mol⁻¹ [1]. In stark contrast, the (1R,2R)-trans isomer is stabilized by an intramolecular OH⋯F hydrogen bond in the diequatorial (ee) conformer, with a conformational free energy difference ΔG(aa−ee) ranging from +1.5 kcal·mol⁻¹ in non-polar CCl₄ to +1.2 kcal·mol⁻¹ in polar acetone, where the positive sign indicates ee stabilization [2]. The hydrogen bond strength in the trans ee conformer is estimated at 1.6 kcal·mol⁻¹ [2]. This means the cis isomer places fluorine in the axial position, whereas the trans isomer places both substituents equatorial with a stabilizing non-covalent interaction absent in the cis form.
| Evidence Dimension | Conformational equilibrium and intramolecular interaction |
|---|---|
| Target Compound Data | cis-(1R,2S): 73% ea conformer (axial F, equatorial OH); ΔG°(ea−ae) = −0.38 kcal·mol⁻¹ (CD₂Cl₂, 193 K) |
| Comparator Or Baseline | trans-(1R,2R): ee conformer stabilized by OH⋯F H-bond (1.6 kcal·mol⁻¹); ΔG(aa−ee) = +1.5 kcal·mol⁻¹ (CCl₄) to +1.2 kcal·mol⁻¹ (acetone) |
| Quantified Difference | Opposite sign of conformational driving force: cis favors axial halogen (ΔG negative for ea), trans favors diequatorial (ΔG positive for ee). OH⋯F stabilization energy in trans = 1.6 kcal·mol⁻¹; absent in cis. |
| Conditions | Low-temperature ¹H and ¹³C NMR at 193 K in CD₂Cl₂, acetone-d₆, methanol-d₄ (cis); multi-solvent NMR and solvation theory analysis (trans) |
Why This Matters
The divergent conformational presentation of fluorine and hydroxyl groups directly dictates pharmacophoric geometry, hydrogen-bond donor/acceptor availability, and molecular recognition in biological systems, making the cis isomer essential for target engagements requiring axial fluorine orientation.
- [1] Basso, E. A.; Abiko, L. A.; Gauze, G. F.; Pontes, R. M. Conformational Analysis of cis-2-Halocyclohexanols; Solvent Effects by NMR and Theoretical Calculations. J. Org. Chem. 2011, 76 (1), 145–153. Table 1. DOI: 10.1021/jo101819u. View Source
- [2] Abraham, R. J.; Smith, T. A. D.; Thomas, W. A. Conformational Analysis. Part 28. OH⋯F Hydrogen Bonding and the Conformation of trans-2-Fluorocyclohexanol. J. Chem. Soc., Perkin Trans. 2 1996, 1949–1955. DOI: 10.1039/P29960001949. View Source
